molecular formula C20H19ClN6O3 B2958290 2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide CAS No. 1396675-76-5

2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Cat. No.: B2958290
CAS No.: 1396675-76-5
M. Wt: 426.86
InChI Key: OVPOTQOAVKDQPL-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenoxy group linked via an acetamide bridge to a phenyl ring substituted with a tetrazole moiety modified by a pyrrolidine-1-carbonyl group. The tetrazole ring enhances metabolic stability, while the chlorophenoxy group contributes to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O3/c21-14-3-9-17(10-4-14)30-13-18(28)22-15-5-7-16(8-6-15)27-24-19(23-25-27)20(29)26-11-1-2-12-26/h3-10H,1-2,11-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPOTQOAVKDQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the tetrazolyl phenyl intermediate: This involves the reaction of a phenyl compound with sodium azide and a suitable catalyst to form the tetrazole ring.

    Coupling reactions: The final step involves coupling the chlorophenoxy intermediate with the tetrazolyl phenyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Core Structure Substituents Key Features Evidence ID
Target Compound Tetrazole 4-Chlorophenoxy, Pyrrolidine-1-carbonyl High lipophilicity; potential for hydrogen bonding via tetrazole and amide
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl, Acetamide Planar amide group forms R₂²(10) hydrogen-bonded dimers; steric hindrance reduces ring coplanarity
N-(4-Bromo-phenyl)-2-((4-phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-acetamide Thiazole Bromophenyl, Pyrrolidine-1-carbonyl Thiazole enhances π-π stacking; bromine increases molecular weight (653 g/mol)
2-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide Tetrazole Methoxy, Pyrrolidine-1-carbonyl Methoxy group reduces lipophilicity (logP ~1.5) compared to chlorophenoxy (logP ~3.2)

Key Observations :

  • Tetrazole vs. Thiazole/Pyrazole : Tetrazoles exhibit superior metabolic stability compared to thiazoles or pyrazoles due to resistance to oxidative degradation .
Table 3: Comparative Bioactivity and Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Notable Bioactivity Evidence ID
Target Compound ~420 3.2 Unknown; tetrazole-pyrrolidine motifs are common in kinase inhibitors
N-(4-Bromo-phenyl)-thiazole-acetamide 653 4.5 Antibacterial (Gram-positive IC₅₀: 2–8 µg/mL)
2-Methoxy-tetrazole-acetamide 330.34 1.5 No data; lower logP suggests improved solubility

Key Trends :

  • Higher molecular weight and logP correlate with increased membrane permeability but risk poor solubility.

Biological Activity

2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C21H24ClN3O
  • Molecular Weight : 332.8 g/mol
  • LogP (XLogP3-AA) : 3.0
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 5

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The presence of the pyrrolidine and tetrazole moieties appears to enhance its affinity for specific receptors involved in neurotransmission and cellular signaling pathways.

Anticonvulsant Activity

Research indicates that derivatives of compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that certain N-phenyl acetamides demonstrate significant efficacy against seizures in animal models. The SAR (Structure-Activity Relationship) analysis suggests that the presence of specific substituents, such as the chlorophenoxy group, may enhance anticonvulsant activity .

CompoundActivityIC50 (µM)
Compound AAnticonvulsant23.30 ± 0.35
Compound BAntitumor<1.98

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The presence of electronegative groups such as chlorine is crucial for enhancing antiproliferative activity .

Other Biological Activities

Preliminary studies suggest that this compound may exhibit additional biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although further research is needed to elucidate these effects.

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study involving various N-phenyl acetamide derivatives, a compound structurally similar to the target molecule showed notable anticonvulsant activity with a median effective dose significantly lower than conventional drugs like phenytoin .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting their potential as candidates for cancer therapy .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-(4-chlorophenoxy)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves three stages:

Substitution Reaction : React 4-chlorophenol derivatives with a nitrobenzene precursor under alkaline conditions to introduce the phenoxy group .

Reduction : Convert nitro intermediates to amines using iron powder in acidic media .

Condensation : Couple the amine intermediate with pyrrolidine-1-carbonyl tetrazole derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Critical Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positioning and aromatic ring functionalization .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) and tetrazole (N-N) stretches .
    • Best Practices : Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize low yields during the tetrazole-pyrrolidine coupling step?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates .
  • Catalysis : Introduce catalytic Cu(I) or Pd(0) to facilitate Ullmann-type couplings for aryl-tetrazole bonds .
  • Temperature Control : Perform reactions under microwave irradiation (80–120°C) to accelerate kinetics while minimizing side products .
    • Data Analysis : Compare yield improvements via DOE (Design of Experiments) to identify critical variables .

Q. How should contradictory reports on biological activity (e.g., COX-1/2 inhibition vs. antimicrobial effects) be reconciled?

  • Methodological Answer :

Assay Standardization : Validate activity across multiple cell lines (e.g., RAW 264.7 macrophages for COX, E. coli for antimicrobial tests) .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate target-specific effects .

Computational Docking : Use AutoDock Vina to predict binding affinities to COX vs. bacterial enzyme pockets .

  • Case Study : notes COX inhibition in imidazole analogs, while highlights agrochemical potential, suggesting scaffold versatility.

Q. What computational strategies can predict reaction pathways for novel derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ Gaussian 16 with DFT (B3LYP/6-311+G**) to model transition states and activation energies .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in heterocyclic substitutions .
  • Retrosynthetic Analysis : Use ICSynth (or similar tools) to deconstruct the target molecule into feasible precursors .

Experimental Design & Data Contradiction Analysis

Q. How to design experiments to elucidate the role of the pyrrolidine-1-carbonyl moiety in biological activity?

  • Methodological Answer :

Analog Synthesis : Prepare derivatives with cyclohexane or piperidine replacing pyrrolidine .

Pharmacokinetic Profiling : Measure logP, plasma stability, and CYP450 inhibition to assess bioavailability differences .

In Vivo Testing : Compare anti-inflammatory efficacy in murine models for each analog .

  • Data Interpretation : Use ANOVA to statistically differentiate activity trends across analogs.

Q. What experimental approaches resolve discrepancies in reported solubility profiles?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC (Differential Scanning Calorimetry) .
  • Cross-Laboratory Validation : Share samples with independent labs to control for instrumentation variability .

Methodological Innovation

Q. How can researchers integrate high-throughput screening (HTS) for derivative libraries?

  • Methodological Answer :

  • Automated Synthesis : Use liquid-handling robots for parallel synthesis of 96-well plate libraries .
  • Flow Chemistry : Optimize continuous-flow reactors for hazardous intermediates (e.g., nitration steps) .
  • Data Management : Employ ELN (Electronic Lab Notebook) systems to track reaction conditions and yields .

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